molecular formula C10H10N2O3 B2359263 5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid CAS No. 1343197-66-9

5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid

Cat. No. B2359263
CAS RN: 1343197-66-9
M. Wt: 206.201
InChI Key: WVEAOXXSQFLRJU-UHFFFAOYSA-N
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Description

5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1343197-66-9 . It has a molecular weight of 206.2 and its IUPAC name is 5-(2-oxo-1-pyrrolidinyl)nicotinic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid is 1S/C10H10N2O3/c13-9-2-1-3-12(9)8-4-7(10(14)15)5-11-6-8/h4-6H,1-3H2,(H,14,15) . This indicates the presence of a pyrrolidine ring and a pyridine ring in the molecule.


Physical And Chemical Properties Analysis

5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid is a powder that is stored at room temperature .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core structure in “5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid”, is widely utilized in medicinal chemistry due to its versatility and biological significance. This compound can serve as a scaffold for developing novel biologically active compounds with potential therapeutic applications. The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes to the stereochemistry of the molecule, which is crucial for drug-target interactions .

Antitumor Agents

The pyrrolidine-2-one scaffold, a feature of the compound , is recurrent in antitumor agents. Researchers have synthesized novel derivatives by reacting substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates that exhibit potential antitumor activities .

Synthesis of Isoxazole Derivatives

Isoxazole derivatives are known for their biological activities, including acting as receptor antagonists and selective inhibitors. The compound “5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid” can be involved in the synthesis of isoxazole derivatives through 1,3-dipolar cycloaddition reactions, which are significant for developing pharmaceutical agents for treating thromboembolic disorders and inflammatory diseases .

PDE4B Inhibitors

This compound is used as a reagent in the preparation of pyrazolopyridines, which are investigated as PDE4B inhibitors. PDE4B inhibitors play a role in modulating inflammatory responses and have implications in treating conditions like psoriasis, COPD, and depression .

Antibacterial Applications

Derivatives of pyrrolidin-2-one, which is structurally related to the compound in focus, have been identified in the degradation of antibacterial agents. This suggests potential applications in understanding the environmental impact and breakdown of antibacterial substances .

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring in “5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid” allows for the synthesis of enantioselective compounds. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, which is essential for the binding mode to enantioselective proteins .

Structural Diversity in Heterocyclic Compounds

The non-planarity of the pyrrolidine ring contributes to the three-dimensional coverage of molecules, enhancing structural diversity. This is particularly beneficial in the development of heterocyclic compounds with varied biological activities .

Modifying Physicochemical Parameters

Incorporating the pyrrolidine ring into molecules can modify their physicochemical parameters, aiding in achieving optimal ADME/Tox results for drug candidates. This structural feature is strategically used to improve the pharmacokinetic and pharmacodynamic profiles of potential drugs .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Future Directions

While specific future directions for 5-(2-Oxopyrrolidin-1-yl)pyridine-3-carboxylic acid are not mentioned in the search results, the pyrrolidine scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The design of new pyrrolidine compounds with different biological profiles is a promising area of research .

properties

IUPAC Name

5-(2-oxopyrrolidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9-2-1-3-12(9)8-4-7(10(14)15)5-11-6-8/h4-6H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEAOXXSQFLRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1343197-66-9
Record name 5-(2-oxopyrrolidin-1-yl)pyridine-3-carboxylic acid
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